(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate

Catalog No.
S15379096
CAS No.
M.F
C14H23F2NO4
M. Wt
307.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-diflu...

Product Name

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate

IUPAC Name

ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoate

Molecular Formula

C14H23F2NO4

Molecular Weight

307.33 g/mol

InChI

InChI=1S/C14H23F2NO4/c1-6-8-9-10(14(15,16)11(18)20-7-2)17-12(19)21-13(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,17,19)

InChI Key

JLDVDFXBEXOTRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(CCC=C)NC(=O)OC(C)(C)C)(F)F

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate is a synthetic organic compound characterized by its unique structure, which includes a difluorinated heptene backbone and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound falls under the category of amino acid derivatives and is notable for its potential applications in medicinal chemistry and drug development.

The molecular formula of (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate is C13H20F2N2O2C_{13}H_{20}F_{2}N_{2}O_{2}, with a molecular weight of approximately 270.31 g/mol. The presence of fluorine atoms in the structure often enhances the biological activity and metabolic stability of the compound.

Typical for amino acid derivatives. These include:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
  • Nucleophilic Substitution: The difluorinated carbon can undergo nucleophilic attack, allowing for further functionalization.
  • Esterification: The ethyl ester can be hydrolyzed to form the corresponding acid, which may have different biological properties.

Compounds like (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate are often evaluated for their biological activities, particularly in the context of drug development. While specific data on this compound's biological activity may be limited, similar compounds have shown promise as potential therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors.

Fluorinated compounds are generally known for their enhanced pharmacokinetic properties, which can lead to improved bioavailability and selectivity in biological systems.

The synthesis of (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate typically involves several steps:

  • Preparation of the Difluorinated Intermediate: This can be achieved through fluorination reactions involving suitable precursors.
  • Formation of the Boc-Amino Group: The amino group is introduced via amination reactions using tert-butoxycarbonyl-protected amines.
  • Esterification: The final step involves esterification to form the ethyl ester from the corresponding acid.

These reactions may require specific reagents and conditions to ensure high yields and purity.

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical compounds.
  • Research: In studies related to enzyme inhibitors or as a part of drug design targeting specific diseases.

The unique properties imparted by the difluorinated structure may enhance its utility in developing new therapies.

Interaction studies are crucial for understanding how (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate behaves in biological systems. These studies typically involve:

  • Binding Affinity Assays: To determine how well the compound interacts with target proteins or enzymes.
  • Metabolic Stability Tests: Evaluating how the compound is processed by metabolic pathways in vivo or in vitro.

Such studies help elucidate the pharmacological profile of the compound and its potential therapeutic applications.

Several compounds share structural similarities with (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate. Here are some notable examples:

Compound NameCAS NumberKey Features
Ethyl 2-(2-(tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate1259022-54-2Contains a similar Boc-protected amino acid structure but differs in backbone composition.
Ethyl 3-(3-(tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate1017781-47-3Similar Boc protection; features a phenolic ring that alters its reactivity and biological properties.
Ethyl 4-amino-3-(tert-butoxycarbonyl)aminocyclohexanecarboxylate480449-84-1Cyclohexane ring provides different steric effects compared to heptene structure.

Each of these compounds exhibits unique properties due to variations in their functional groups and structural frameworks, influencing their reactivity and potential applications in medicinal chemistry.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

307.15951454 g/mol

Monoisotopic Mass

307.15951454 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-11

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